1-(2-(Chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one
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Overview
Description
1-(2-(Chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C11H11ClF2O2. This compound is characterized by the presence of a chloromethyl group, a difluoromethoxy group, and a propan-2-one moiety. It is a versatile intermediate used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one typically involves the reaction of 2-(chloromethyl)-6-(difluoromethoxy)benzene with propan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(Chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(Chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or proteins. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one
- 1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one
Uniqueness
1-(2-(Chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H11ClF2O2 |
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Molecular Weight |
248.65 g/mol |
IUPAC Name |
1-[2-(chloromethyl)-6-(difluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11ClF2O2/c1-7(15)5-9-8(6-12)3-2-4-10(9)16-11(13)14/h2-4,11H,5-6H2,1H3 |
InChI Key |
IKDCNRGGMJXCON-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1OC(F)F)CCl |
Origin of Product |
United States |
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